molecular formula C5H12O2 B1430730 (2S)-4-methoxybutan-2-ol CAS No. 1807934-00-4

(2S)-4-methoxybutan-2-ol

Cat. No.: B1430730
CAS No.: 1807934-00-4
M. Wt: 104.15 g/mol
InChI Key: METPUBMTPUYMGR-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Enantiomerically Pure (2S)-4-Methoxybutan-2-ol and Related Chiral Alcohols

Enantiomerically pure this compound, a chiral compound with the molecular formula C₅H₁₂O₂, is a valuable building block in organic synthesis. smolecule.comnih.gov Its structure contains both a hydroxyl group and an ether linkage, making it a versatile intermediate. One of its key roles is as a chiral auxiliary, a molecule that can be temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction, leading to the selective production of a single enantiomer. smolecule.com This is critical in the manufacturing of pharmaceuticals, where different enantiomers of a drug can have vastly different therapeutic effects.

The applications of this compound and its derivatives are diverse. Research has shown its utility in the synthesis of complex heterocyclic compounds, which are core structures in many pharmacologically active molecules. smolecule.com For instance, derivatives have been used to create novel chemical entities with potential therapeutic benefits. smolecule.com Furthermore, this chiral alcohol is relevant in the development of oligonucleotide drugs, a modern class of therapeutics that includes antisense and siRNA agents. smolecule.com Modifications incorporating derivatives of this compound may enhance the biological activity and stability of these drugs. smolecule.com The synthesis of related chiral molecules, such as (3S)-4-methoxybutane-1,3-diol, further highlights the importance of this structural motif as an auxiliary for creating planar-chiral metallocenes used in catalysis. researchgate.net

Positional Isomerism and Stereoisomerism in Methoxybutanol Derivatives

Isomerism describes the existence of molecules that have the same molecular formula but different arrangements of atoms. docbrown.info For a molecule like methoxybutanol (C₅H₁₂O₂), this phenomenon leads to a variety of distinct compounds. Structural isomerism includes positional isomerism, where functional groups are located at different positions on the carbon skeleton. docbrown.info Stereoisomerism occurs when molecules have the same connectivity but differ in the spatial arrangement of their atoms. docbrown.info

This compound is a specific stereoisomer of 4-methoxybutan-2-ol. nih.gov The "(2S)" designation specifies the absolute configuration at the chiral center, the carbon atom bonded to the hydroxyl group. Methoxybutanol has several positional isomers, where the methoxy (B1213986) (-OCH₃) and hydroxyl (-OH) groups are attached to different carbon atoms of the butane (B89635) chain. For example, 3-methoxy-1-butanol is a primary alcohol where the hydroxyl is at position 1 and the methoxy group is at position 3. nih.gov Another isomer, 3-methoxy-2-butanol, has two chiral centers, leading to multiple stereoisomers such as (2R,3S) and (2R,3R). This contrasts with an isomer like 3-methyl-3-methoxybutanol, which lacks any chiral centers. The specific placement and orientation of the functional groups in these isomers lead to different physical and chemical properties.

Table 1: Comparison of Selected Methoxybutanol Isomers This table is interactive and allows for sorting and filtering of the data.

Compound Name Molecular Formula IUPAC Name Key Structural Features Chirality
This compound C₅H₁₂O₂ This compound Secondary alcohol at C2, Methoxy at C4 Chiral center at C2
4-Methoxybutan-2-ol C₅H₁₂O₂ 4-methoxybutan-2-ol Racemic mixture; Secondary alcohol at C2, Methoxy at C4 Chiral center at C2
3-Methoxy-1-butanol C₅H₁₂O₂ 3-methoxybutan-1-ol Primary alcohol at C1, Methoxy at C3 Chiral center at C3
3-Methoxy-2-butanol C₅H₁₂O₂ 3-methoxy-2-butanol Secondary alcohol at C2, Methoxy at C3 Two chiral centers (C2, C3)
(2R,3R)-3-Amino-4-methoxy-2-butanol C₅H₁₃NO₂ (2R,3R)-3-amino-4-methoxybutan-2-ol Contains an additional amino group Two chiral centers (C2, C3)

Data sourced from multiple references. nih.govnih.govsmolecule.com

Foundational Research in Chiral Building Blocks Containing Ether and Hydroxyl Functionalities

The development of methods to synthesize chiral molecules containing both ether and hydroxyl groups, such as 1,3-diol monoethers, has been a significant focus of foundational research in organic chemistry. These structures are prevalent in a large number of natural products and synthetic molecules used as drugs. rsc.org The stereoselective synthesis of chiral 1,3-diols is of great interest, and various strategies have been developed to achieve this with high enantiomeric purity. rsc.orgnih.gov

One major avenue of research has been the use of asymmetric catalysis. For example, the asymmetric hydrogenation of β-keto esters using ruthenium complexes with chiral phosphine (B1218219) ligands has proven to be a highly efficient method for producing chiral β-hydroxy esters, which can then be reduced to the desired chiral 1,3-diols with excellent enantioselectivity (often near 99% ee). sctunisie.org Another approach involves asymmetric aldol (B89426) reactions, which can be catalyzed by chiral organocatalysts to form chiral β-keto alcohols, followed by an asymmetric reduction to yield the target 1,3-diols with high enantiomeric purity. nih.gov The Evans-Tishchenko reaction is another notable method that uses a samarium iodide catalyst to reduce pre-formed β-hydroxy ketones to anti-1,3-diols stereoselectively. researchgate.net

Alongside chemical catalysis, biocatalysis has become a cornerstone for producing enantiopure alcohols. nih.gov The use of whole-cell biocatalysts, such as those found in plant tissues (e.g., carrot, Daucus carota), or isolated enzymes offers a green and highly selective alternative to traditional chemical methods. srce.hrnih.gov These biological systems contain dehydrogenases that can reduce prochiral ketones to chiral alcohols with high yields and enantioselectivity. srce.hr For instance, the bioreduction of methoxy-substituted ketones has been studied, demonstrating that enzymes can selectively produce a single enantiomer of the corresponding alcohol. nih.gov This approach is advantageous as the required cofactors (like NADH or NADPH) are regenerated by the cell's own metabolism, making the process more efficient and cost-effective for producing valuable chiral building blocks. bibliotekanauki.pl

Table 2: Research Findings in the Synthesis of Chiral 1,3-Diols and Related Structures This table is interactive and allows for sorting and filtering of the data.

Method Catalyst / Reagent Starting Material Product Type Key Finding
Asymmetric Hydrogenation Ruthenium-atropisomeric diphosphine complexes β-keto ester Chiral 1,3-diols High yields and excellent enantioselectivity (near 99% ee). sctunisie.org
Asymmetric Aldol Reaction & Reduction Proline-derived organocatalyst / Chiral oxazaborolidine Aldehydes/Ketones Chiral 1,3-diols A two-step process yielding products with very high enantiomeric purity (>99% ee). nih.gov
Evans-Tishchenko Reaction Samarium iodide (SmI₂) β-hydroxy ketones anti-1,3-diols Stereoselective reduction to form anti-configured diols under mild conditions. researchgate.net
Biocatalytic Reduction Dehydrogenases (e.g., in Daucus carota) Prochiral ketones Chiral secondary alcohols Highly chemo-, regio-, and stereoselective; considered an environmentally sustainable approach. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-4-methoxybutan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O2/c1-5(6)3-4-7-2/h5-6H,3-4H2,1-2H3/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

METPUBMTPUYMGR-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCOC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CCOC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

104.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2s 4 Methoxybutan 2 Ol

Asymmetric Synthesis Strategies for (2S)-4-Methoxybutan-2-ol

The creation of the chiral center in this compound is most commonly achieved through the asymmetric reduction of the prochiral ketone, 4-methoxybutan-2-one. This transformation can be accomplished with high enantioselectivity using either enzymatic or chemocatalytic methods.

Enantioselective Reduction Approaches for 4-Methoxybutan-2-one Precursors

The enantioselective reduction of 4-methoxybutan-2-one is a key step in obtaining this compound. This section details the two main strategies employed for this purpose.

Biocatalysis has emerged as a powerful and sustainable tool for the synthesis of chiral molecules. Enzymes, particularly carbonyl reductases, can catalyze the reduction of ketones to alcohols with high stereoselectivity under mild reaction conditions.

Carbonyl reductases (CRs), also known as alcohol dehydrogenases (ADHs), are a class of enzymes that utilize a cofactor, typically NADPH or NADH, to reduce carbonyl compounds to their corresponding alcohols. The inherent chirality of the enzyme's active site allows for the differentiation between the two prochiral faces of the ketone, leading to the formation of a single enantiomer of the alcohol.

While specific studies detailing the use of carbonyl reductases for the synthesis of this compound from 4-methoxybutan-2-one are not extensively documented in publicly available literature, the general principles of this methodology are well-established. The successful application of a carbonyl reductase would involve screening a library of these enzymes to identify one that exhibits high activity and enantioselectivity for 4-methoxybutan-2-one. Human carbonyl reductase, for instance, is known to catalyze the reduction of various ketones.

To achieve high enantioselectivity in the biocatalytic reduction of 4-methoxybutan-2-one, both the substrate and the enzyme can be engineered. Substrate engineering involves modifying the structure of the starting material to improve its recognition and conversion by the enzyme. However, for a specific target like this compound, this approach is less common.

More frequently, the enzyme itself is optimized through protein engineering techniques such as directed evolution or site-directed mutagenesis. These methods allow for the modification of the enzyme's amino acid sequence to enhance its catalytic efficiency, stability, and, most importantly, its enantioselectivity towards a non-natural substrate like 4-methoxybutan-2-one. By altering the amino acids within the active site, the enzyme's binding pocket can be reshaped to favor the production of the desired (S)-enantiomer.

No specific data on the application of these techniques for the synthesis of this compound was found in the performed search.

Transition metal-catalyzed asymmetric hydrogenation is a highly efficient and widely used method for the enantioselective reduction of ketones. This technique relies on a chiral catalyst, typically composed of a transition metal (such as ruthenium, rhodium, or iridium) and a chiral ligand.

The key to high enantioselectivity in transition metal-catalyzed hydrogenation is the choice of the chiral ligand. The ligand coordinates to the metal center and creates a chiral environment that directs the hydrogenation to one of the two faces of the ketone substrate. A vast array of chiral ligands has been developed for the asymmetric hydrogenation of ketones. These ligands often possess C2-symmetry and are typically bidentate phosphines, diamines, or amino alcohols.

For the specific synthesis of this compound, a suitable chiral ligand would need to be identified that, when complexed with an appropriate transition metal, effectively catalyzes the reduction of 4-methoxybutan-2-one with high conversion and high enantiomeric excess (e.e.) for the (S)-alcohol. The development of such a system would involve screening various combinations of metals and chiral ligands under different reaction conditions (e.g., temperature, pressure, solvent).

Transition Metal-Catalyzed Asymmetric Hydrogenation
Mechanistic Investigations of Chiral Catalyst Action

The enantioselective synthesis of chiral alcohols often relies on the use of a chiral catalyst to control the stereochemical outcome of a reaction, such as the reduction of a ketone or the opening of an epoxide. Mechanistic investigations are crucial for understanding how these catalysts operate and for optimizing their performance. While specific studies on this compound are not extensively detailed, the principles can be understood from well-studied analogous systems.

A common strategy is the asymmetric reduction of the corresponding ketone, 4-methoxybutan-2-one. Chiral catalysts, typically metal complexes with chiral ligands, create a chiral environment around the prochiral ketone. The catalyst coordinates to the carbonyl group, and the steric and electronic properties of the chiral ligand dictate the facial selectivity of hydride delivery from a reducing agent (e.g., a borane (B79455) or silane).

The mechanism often involves the formation of a transient diastereomeric complex between the catalyst and the substrate. The transition state leading to one enantiomer is energetically favored over the transition state leading to the other, resulting in an enantiomeric excess (ee) of the desired product. For instance, in rhodium-catalyzed reactions, the reactive intermediate is often proposed to be a tribridged rhodium carbenoid species, which effectively shields one face of the substrate. organic-chemistry.org The precise nature of the catalyst-substrate interaction, including coordination geometry and non-covalent interactions, is key to achieving high enantioselectivity.

Table 1: Comparison of Hypothetical Chiral Catalyst Systems for Asymmetric Reduction

Catalyst SystemProposed Mechanistic FeatureExpected Outcome for this compound
Ru(II)-TsDPENMetal-ligand bifunctional mechanism; hydride transfer from a coordinated formate (B1220265) or H₂.High enantioselectivity due to the rigid diamine backbone of the ligand creating a well-defined chiral pocket.
CBS Catalyst (Corey-Bakshi-Shibata)Coordination of borane to the oxazaborolidine nitrogen, followed by coordination of the ketone's carbonyl oxygen to the boron atom.The steric bulk of the catalyst's substituents directs the hydride attack to a specific face of the ketone, yielding high ee of the (S)-enantiomer.
Chiral Rh(II) ComplexFormation of a diastereomeric rhodium carbenoid intermediate that directs subsequent transformations. organic-chemistry.orgEffective facial discrimination based on the steric hindrance imposed by the chiral ligands attached to the rhodium center. organic-chemistry.org

Chiral Pool Synthesis of this compound

Chiral pool synthesis is a widely used strategy that employs readily available, enantiopure natural products as starting materials. mdpi.com This approach leverages the inherent stereochemistry of the starting material to build the target molecule, avoiding the need for an asymmetric induction step.

Naturally occurring compounds such as amino acids, carbohydrates, and terpenes serve as excellent starting points for chiral pool synthesis. nih.govresearchgate.net For the synthesis of this compound, a suitable precursor would be one that contains a chiral center with the correct (S)-configuration or one that can be readily converted to it.

A plausible precursor is (S)-malic acid or (S)-aspartic acid. nih.gov For example, the carboxylic acid groups of (S)-malic acid can be selectively reduced and protected. The remaining stereocenter can then serve as the foundation for the C2 hydroxyl group of the target molecule. The synthesis would involve a sequence of functional group manipulations, such as reduction, protection, and chain extension, all while preserving the integrity of the original stereocenter.

Table 2: Potential Chiral Pool Precursors for this compound

Natural PrecursorKey StereocenterPotential Synthetic Steps
(S)-Malic AcidC2 (S)-hydroxylSelective reduction of carboxylic acids, protection of hydroxyl groups, conversion to a suitable leaving group, and chain extension.
L-Alanine ((S)-Alanine)C2 (S)-aminoDiazotization to convert the amino group to a hydroxyl group with retention of configuration, followed by reduction and chain extension.
(R)-EpichlorohydrinC2 (R)-epoxideNucleophilic opening of the epoxide, functional group interconversion to invert the stereocenter, and subsequent elaboration.

This approach is closely related to chiral pool synthesis but may start from simple, commercially available chiral building blocks that are themselves derived from natural sources. A key example is the use of enantiopure epoxides or small alcohols.

For instance, starting with (S)-propylene oxide, a two-carbon extension could be achieved. The synthesis could proceed via the nucleophilic ring-opening of the epoxide with a methoxy-containing nucleophile, such as the anion of methoxyacetonitrile (B46674) or a methoxymethyl Grignard reagent. This would establish the C2-hydroxyl and the C4-methoxy group in a stereocontrolled manner. Subsequent functional group transformations would then yield the final product. The stereochemistry of the final alcohol is directly determined by the configuration of the starting epoxide.

Diastereoselective Approaches for this compound and Its Stereoisomers

Diastereoselective methods are employed when a molecule contains multiple stereocenters. These strategies aim to control the relative stereochemistry of a newly formed stereocenter in relation to an existing one.

To synthesize stereoisomers of 4-methoxybutan-2-ol, one could start with a chiral molecule that already contains one of the required stereocenters and then introduce the second one diastereoselectively. For example, a substrate-controlled reduction of a chiral ketone containing a stereocenter adjacent to the carbonyl group can lead to the preferential formation of one diastereomer.

While this compound has only one stereocenter, this approach is critical for synthesizing related, more complex molecules or for resolving intermediates. For a molecule like 3-bromo-2-butanol, the relative stereochemistry (syn or anti) is determined by the reaction pathway. researchgate.net For instance, the choice of reducing agent or the reaction conditions can influence whether the incoming group adds to the same face (syn) or the opposite face (anti) as the substituent on the adjacent stereocenter, following principles like Felkin-Anh or Cram's rule.

Resolution is a technique used to separate a racemic mixture into its constituent enantiomers. In diastereomeric resolution, the racemic mixture is reacted with a single enantiomer of a chiral resolving agent to form a mixture of diastereomers. libretexts.org Since diastereomers have different physical properties (e.g., solubility, melting point), they can be separated by conventional methods like crystallization or chromatography. gavinpublishers.comresearchgate.net

To resolve a racemic mixture of 4-methoxybutan-2-ol, one could react the alcohol with an enantiomerically pure chiral acid, such as (R)-mandelic acid or (+)-camphorsulfonic acid, to form a mixture of diastereomeric esters. libretexts.org

(R,S)-4-methoxybutan-2-ol + (R)-Mandelic Acid → (R)-alcohol-(R)-ester + (S)-alcohol-(R)-ester

These two diastereomeric esters can then be separated. For example, fractional crystallization might allow the less soluble diastereomer to crystallize out of solution, leaving the more soluble one behind. After separation, the esters are hydrolyzed to yield the separated (R)- and (S)-alcohols and recover the chiral resolving agent. The success of this technique often depends on finding the right combination of resolving agent and solvent system to maximize the difference in solubility between the diastereomers. researchgate.net

Table 3: Example of a Diastereomeric Resolution Scheme

StepProcedureCompounds InvolvedOutcome
1. Salt/Ester FormationReact racemic 4-methoxybutan-2-ol with an enantiopure chiral acid (e.g., di-p-toluoyl-D-tartaric acid). researchgate.netRacemic alcohol, chiral resolving agent.A mixture of two diastereomeric salts/esters.
2. SeparationSelective crystallization from a suitable solvent (e.g., methanol-ethyl acetate). researchgate.netDiastereomeric mixture.Isolation of one pure diastereomer as a solid.
3. LiberationHydrolyze the separated diastereomer with a base to cleave the ester linkage.Pure diastereomeric ester.Enantiomerically pure this compound and recovered resolving agent.

Non-Asymmetric and Conventional Synthetic Routes to this compound

Conventional routes to chiral alcohols often begin with the synthesis of a racemic mixture, followed by resolution, or more efficiently, through the direct asymmetric synthesis from a prochiral precursor. For this compound, the primary precursor is the prochiral ketone, 4-methoxybutan-2-one.

The most direct route to this compound is the asymmetric reduction of 4-methoxybutan-2-one. This transformation can be achieved using various reductive methodologies, broadly categorized into chemocatalytic and biocatalytic approaches.

Chemocatalytic Reduction: Transition metal catalysts, particularly those based on ruthenium, are highly effective for the asymmetric transfer hydrogenation (ATH) of ketones. mdpi.com These systems typically use a chiral ligand, such as a derivative of diphenylethylenediamine (DPEN), to induce enantioselectivity. The hydrogen source is often an easily handled liquid like isopropanol (B130326) or a formic acid/triethylamine mixture, which avoids the need for high-pressure gaseous hydrogen. mdpi.commdpi.com

For a substrate like 4-methoxybutan-2-one, a catalyst system such as a Ru(II)-TsDPEN complex would be a suitable choice. The reaction involves the transfer of a hydride from the hydrogen donor to the carbonyl carbon of the ketone, guided by the chiral environment of the catalyst to produce the desired (S)-enantiomer.

Biocatalytic Reduction: Biocatalysis, using either isolated enzymes or whole-cell systems, offers a green and highly selective alternative for ketone reduction. nih.govnih.gov Alcohol dehydrogenases (ADHs) are a class of enzymes that catalyze the reversible reduction of ketones to alcohols with high enantioselectivity. rsc.org Organisms like Lactobacillus and various yeast strains are known to possess ADHs capable of reducing a wide range of ketones. rsc.orgmdpi.comacs.org

The reduction of 4-methoxybutan-2-one can be performed using whole cells of a suitable microorganism, such as Lactobacillus brevis or Saccharomyces cerevisiae (baker's yeast). rsc.orgacs.org These systems have the advantage of in-built cofactor regeneration (typically for NADH or NADPH), often using a simple co-substrate like glucose or isopropanol. nih.gov The enzymatic reduction follows Prelog's or anti-Prelog's rule, depending on the specific enzyme, to yield either the (S) or (R) alcohol. For the synthesis of this compound, an enzyme that follows Prelog's rule would typically be selected.

While specific data for the reduction of 4-methoxybutan-2-one is not extensively detailed in publicly available literature, valuable insights can be drawn from studies on analogous ketones. For instance, the bioreduction of the structurally similar 4-hydroxy-2-butanone (B42824) has been demonstrated to produce (R)-1,3-butanediol with high yield and excellent stereoselectivity. researchgate.net Similarly, studies on 4-methoxy acetophenone (B1666503) provide a good model for the expected behavior of 4-methoxybutan-2-one in biocatalytic systems. researchgate.net

Table 1: Illustrative Examples of Asymmetric Ketone Reduction Methodologies Applicable to 4-Methoxybutan-2-one
MethodologyCatalyst/BiocatalystExemplar SubstrateProductYield (%)Enantiomeric Excess (ee, %)
Asymmetric Transfer Hydrogenation (ATH)Ru(II)-TsDPEN ComplexAromatic/Aliphatic KetonesChiral Secondary AlcoholsOften >90%Typically >95%
Whole-Cell BioreductionLactobacillus brevis ADHAcetophenone Derivatives(R)-AlcoholsVariableOften >99%
Whole-Cell BioreductionPichia jadinii HBY614-Hydroxy-2-butanone(R)-1,3-Butanediol85.1%100%
Whole-Cell BioreductionSaccharomyces uvarum P34-Methoxy Acetophenone(S)-1-(4-methoxyphenyl)ethanolHigh Conversion82%

An alternative synthetic strategy involves creating the methoxy (B1213986) ether bond at a different stage of the synthesis. A plausible route could start from a diol, such as butane-1,3-diol. The challenge in this approach is the chemoselective methylation of only one of the hydroxyl groups.

Process Optimization and Scale-Up Research for this compound Production

Moving from a laboratory-scale synthesis to industrial production requires rigorous process optimization to ensure efficiency, cost-effectiveness, and reproducibility.

Design of Experiments (DoE) is a powerful statistical methodology used to optimize chemical reactions by systematically varying multiple factors simultaneously. fao.org Instead of the traditional "one-factor-at-a-time" approach, DoE allows for the identification of interactions between variables, leading to a more robust and optimized process in fewer experiments.

In the context of synthesizing this compound via biocatalytic reduction, DoE can be applied to optimize key reaction parameters. A study on the bioreduction of a ketone using Lactobacillus fermentum P1 employed a D-optimal experimental design to optimize factors such as pH, temperature, incubation time, and agitation speed. nih.gov The model accurately predicted the optimal conditions to achieve both high conversion and high enantiomeric excess. nih.gov

Table 2: Factors Optimized Using DoE for a Lactobacillus-Catalyzed Ketone Reduction
FactorRange StudiedPredicted OptimumImpact on Response
pH5.0 - 7.06.20Significant effect on both conversion and ee
Temperature (°C)25 - 4030Influences enzyme activity and stability
Incubation Time (h)24 - 7230Directly affects conversion until equilibrium or substrate/enzyme depletion
Agitation Speed (rpm)100 - 200193Affects mass transfer in heterogeneous (whole-cell) systems

Data derived from a study on 1-(benzo[d] mdpi.comnih.govdioxol-5-yl)ethanone reduction. nih.gov

By applying such a model, researchers were able to increase the enantiomeric excess from a baseline of 94% to a verified 99% under the optimized conditions, demonstrating the power of DoE in fine-tuning asymmetric syntheses. nih.gov

The industrial applicability of a synthetic route is determined by its efficiency, cost, safety, and environmental impact. For the production of chiral alcohols like this compound, biocatalytic routes are increasingly favored for their potential to be highly efficient and sustainable. nih.gov

The efficiency of an industrial process is often measured by metrics such as space-time yield (STY), catalyst productivity, and ease of product isolation. Biocatalytic processes using whole cells can be advantageous as they avoid the costly isolation of enzymes and often have self-contained cofactor regeneration systems. qu.edu.qa However, challenges can include lower volumetric productivity compared to some chemical processes and the complexity of downstream processing to separate the product from the biomass and aqueous medium. acs.org

Chemical Transformations and Reactivity of 2s 4 Methoxybutan 2 Ol

Derivatization Studies of the Hydroxyl Functionality in (2S)-4-Methoxybutan-2-ol

The secondary hydroxyl group is a primary site for chemical modification, enabling the synthesis of various derivatives through reactions such as esterification, etherification, and oxidation.

Oxidation Reactions of the Secondary Alcohol Group

The secondary alcohol in this compound can be oxidized to the corresponding ketone, 4-methoxybutan-2-one. A variety of oxidizing agents can accomplish this transformation. savemyexams.com

Strong oxidizing agents like chromic acid (H₂CrO₄, prepared from chromium trioxide or sodium dichromate in sulfuric acid) or potassium permanganate (B83412) (KMnO₄) effectively convert secondary alcohols to ketones. savemyexams.comlibretexts.org Milder, more selective reagents are also commonly used to avoid potential side reactions, particularly in complex molecules. These include Pyridinium Chlorochromate (PCC), the Swern oxidation (using dimethyl sulfoxide (B87167) and oxalyl chloride), and the Dess-Martin periodinane. lscollege.ac.inmasterorganicchemistry.com The oxidation process results in the loss of the chiral center at C2, as the carbon atom becomes sp²-hybridized in the resulting ketone.

Table 2: Oxidation of this compound
Oxidizing AgentProductKey Characteristics
Chromic Acid (H₂CrO₄)4-methoxybutan-2-oneStrong, traditional oxidant. libretexts.org
Pyridinium Chlorochromate (PCC)4-methoxybutan-2-oneMilder reagent, avoids over-oxidation. libretexts.orglscollege.ac.in
Swern Oxidation4-methoxybutan-2-oneMild conditions, avoids heavy metals. lscollege.ac.in

Reactions Involving the Methoxy (B1213986) Group of this compound

The ether linkage in this compound is generally stable but can be cleaved under specific, typically harsh, conditions.

Cleavage and Substitution Reactions of the Ether Linkage

Ethers are known for their low reactivity, but the C-O bond can be broken by treatment with strong acids, particularly hydrohalic acids like hydroiodic acid (HI) or hydrobromic acid (HBr). masterorganicchemistry.comwikipedia.org The reaction mechanism depends on the structure of the ether. youtube.comlibretexts.org

For this compound, the cleavage reaction involves the protonation of the ether oxygen by the strong acid, followed by a nucleophilic attack by the halide ion (I⁻ or Br⁻). libretexts.orgmasterorganicchemistry.com This attack occurs via an SN2 mechanism at the less sterically hindered carbon, which is the methyl group. masterorganicchemistry.comlibretexts.org This regioselectivity results in the formation of methyl halide (e.g., methyl iodide) and (S)-butane-1,3-diol. The stereochemical integrity of the chiral center at C2 is maintained throughout this reaction as it is not directly involved in the bond-breaking or bond-forming steps.

Functional Group Interconversions of the Alkoxy Moiety

The primary functional group interconversion involving the alkoxy moiety is its transformation into a hydroxyl group, which is achieved through the ether cleavage reaction described above. This demethylation process converts the methoxy group into a primary alcohol, yielding (S)-butane-1,3-diol. This transformation can be a crucial step in synthetic pathways where a diol is required as an intermediate.

Stereochemical Control in Reactions of this compound

The stereochemistry of reactions involving this compound is a critical aspect, governed by the nature of the transformation and its mechanism.

Retention of Configuration: Most reactions that occur at the hydroxyl or methoxy groups without breaking a bond to the C2 chiral center will proceed with retention of the (S) configuration. pharmaguideline.com This includes esterification, etherification, and the acidic cleavage of the methoxy group.

Loss of Stereochemistry (Racemization): Oxidation of the secondary alcohol to a ketone leads to the complete loss of the stereocenter, resulting in an achiral product. lumenlearning.com A reaction that proceeds through a planar, achiral intermediate, such as an SN1 reaction at the C2 position, would lead to a racemic mixture of products. lumenlearning.comlibretexts.org

Inversion of Configuration: While not a reaction of the inherent functional groups, if the hydroxyl group were first converted into a good leaving group (e.g., a tosylate or mesylate), a subsequent nucleophilic substitution at the C2 center via an SN2 mechanism would proceed with a complete inversion of stereochemistry. This would transform the (S)-enantiomer into the corresponding (R)-product. lumenlearning.com This principle is fundamental to stereocontrolled synthesis, allowing for the predictable formation of a specific stereoisomer.

Stereoselective Formation of New Chiral Centers

Information regarding the use of this compound to induce stereoselectivity in the formation of new chiral centers is not extensively detailed in available research. In principle, the chiral hydroxyl group could be derivatized to form a chiral auxiliary, which would then direct the stereochemical outcome of subsequent reactions on an attached prochiral substrate. Alternatively, the existing stereocenter could exert diastereoselective control over reactions at other positions within the molecule. However, specific examples, reaction conditions, and the diastereomeric ratios or enantiomeric excesses achieved in such transformations involving this compound are not prominently reported.

Retention and Inversion of Configuration at C2

The stereochemical fate of the C2 center in this compound during chemical reactions is a critical aspect of its reactivity profile. Nucleophilic substitution reactions at this secondary alcohol center would be expected to proceed via either an S(_N)1 or S(_N)2 mechanism, leading to racemization or inversion of configuration, respectively. The neighboring methoxy group could potentially participate in anchimeric assistance, influencing the reaction pathway and stereochemical outcome. However, specific studies investigating these transformations, including the conditions that favor either retention or inversion of configuration at the C2 position of this compound, are not well-documented in the reviewed literature.

Mechanistic Investigations of this compound Transformations

Kinetic Studies and Reaction Rate Analysis

Similarly, kinetic studies and reaction rate analyses for transformations of this compound are not widely reported. Data on reaction kinetics would provide valuable insights into the energy profiles of its reactions, the influence of catalysts, and the relative rates of competing pathways, which are essential for optimizing synthetic protocols and understanding the underlying reaction mechanisms. The absence of such data in the public domain limits a comprehensive understanding of the reactivity of this specific chiral alcohol.

Applications of 2s 4 Methoxybutan 2 Ol in Advanced Organic Synthesis

(2S)-4-Methoxybutan-2-ol as a Chiral Building Block

A chiral building block is a molecule that is incorporated into a larger, more complex molecule, contributing its stereochemical properties to the final product. For this compound to be classified as a useful chiral building block, it would need to be featured in the synthesis of complex organic molecules where its stereocenter is retained.

Utility in the Construction of Complex Organic Molecules

There is currently no significant body of research available that demonstrates the incorporation of the this compound scaffold into larger, more complex molecular architectures. The successful application of a chiral building block is typically evidenced by its use in the total synthesis of natural products or other intricate organic structures. Such examples for this specific compound are not readily found in the scientific literature.

Application as a Chiral Auxiliary or Ligand Component

Chiral auxiliaries are temporarily attached to a prochiral substrate to direct a stereoselective reaction, after which they are removed. Chiral ligands, on the other hand, coordinate to a metal center to create a chiral catalyst that can induce enantioselectivity in a reaction. While the hydroxyl group of this compound presents a potential attachment point for use as a chiral auxiliary or for modification into a chiral ligand, there are no prominent studies that report its successful application in either of these roles.

Role of this compound in the Synthesis of Bioactive Compounds

Many pharmaceuticals and agrochemicals are chiral molecules, and their biological activity is often dependent on their stereochemistry. Chiral intermediates are therefore crucial in the synthesis of these bioactive compounds.

Intermediate in Pharmaceutical and Agro-chemical Syntheses

A thorough search of chemical and patent literature does not yield substantial evidence of this compound being a key intermediate in the manufacturing process of any specific commercial pharmaceutical or agrochemical. While it is plausible that it could be used in early-stage research or as a starting material for the synthesis of more complex intermediates, these applications are not well-documented in publicly available sources.

Precursor for Novel Chemical Scaffolds

Novel chemical scaffolds are molecular frameworks that can be systematically modified to create libraries of new compounds for drug discovery and other applications. There is no indication from the available literature that this compound has been extensively used as a precursor to generate novel and diverse chemical scaffolds.

Contribution to Fine Chemical Production and Specialty Chemicals

Fine chemicals are pure, single substances that are produced in limited quantities and are often used as intermediates in the production of specialty chemicals, such as pharmaceuticals, agricultural chemicals, and fragrances. The contribution of this compound to this sector appears to be minimal, as there are no significant reports of its production on a large scale or its use in the synthesis of high-value specialty chemicals.

Advanced Stereochemical Analysis and Characterization of 2s 4 Methoxybutan 2 Ol

Absolute Configuration Determination of (2S)-4-Methoxybutan-2-ol

The unequivocal assignment of the (S) configuration at the C2 stereocenter of 4-methoxybutan-2-ol is a critical step in its characterization. Several powerful techniques can be employed for this purpose, each providing a unique insight into the molecule's spatial arrangement.

X-ray Crystallography of Crystalline Derivatives

X-ray crystallography stands as the gold standard for the unambiguous determination of the absolute configuration of a chiral molecule. This technique relies on the diffraction of X-rays by a single crystal of the compound. However, as this compound is a liquid at room temperature, it must first be converted into a crystalline derivative. This is typically achieved by reacting the alcohol with a chiral resolving agent or a heavy-atom-containing reagent to facilitate crystallization and provide a reference point for the crystallographic analysis.

While no specific X-ray crystallographic data for a derivative of this compound is readily available in the current literature, the methodology can be illustrated by a study on the structurally similar compound, (2S)-4-(4-hydroxyphenyl)butan-2-ol. In this study, the absolute configuration was unequivocally established through X-ray diffraction studies of the crystalline compound itself. This highlights the power of the technique, provided a suitable crystalline sample can be obtained. The process would involve reacting this compound with a suitable chiral acid, such as a derivative of camphorsulfonic acid or tartaric acid, to form a diastereomeric salt that is more amenable to crystallization. The subsequent X-ray analysis of a single crystal of this salt would then allow for the definitive assignment of the absolute configuration of the chiral center.

Chiral Derivatization Strategies Coupled with Spectroscopic Analysis

In the absence of a suitable crystal for X-ray analysis, chiral derivatization coupled with spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, offers a powerful alternative for determining absolute configuration. This method involves reacting the chiral alcohol with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers, unlike the original enantiomers, have distinct physical properties and, crucially, different NMR spectra.

A widely used class of CDAs for alcohols are Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) and its analogs. By preparing the Mosher's esters of this compound and its (R)-enantiomer, the differences in the chemical shifts (Δδ) of the protons near the chiral center in the ¹H NMR spectra of the resulting diastereomers can be analyzed. The systematic shifts observed for specific protons allow for the assignment of the absolute configuration based on established empirical models. For instance, in the Mosher's ester of a secondary alcohol, the protons on one side of the C-O-C=O plane will be shielded by the phenyl group of the CDA, while those on the other side will be deshielded. By comparing the spectra of the diastereomers formed from the (R)- and (S)-CDAs, the absolute configuration of the alcohol can be deduced.

Chiral Derivatizing Agent Principle of Differentiation Spectroscopic Technique
Mosher's Acid (MTPA)Formation of diastereomeric esters with distinct NMR chemical shifts.¹H NMR, ¹⁹F NMR
Camphorsulfonic AcidFormation of diastereomeric salts that may exhibit different NMR spectra or chiroptical properties.NMR, Circular Dichroism
Chiral IsocyanatesFormation of diastereomeric carbamates with distinguishable NMR signals.¹H NMR, ¹³C NMR

Enantiomeric and Diastereomeric Purity Assessment of this compound

Ensuring the stereochemical purity of a chiral compound is as critical as determining its absolute configuration. Various analytical techniques are employed to quantify the amount of the desired enantiomer or diastereomer in a sample.

Chiral Chromatography (HPLC, GC) Method Development

Chiral chromatography is the most widely used technique for the separation and quantification of enantiomers. gcms.cz Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be utilized, employing a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

For the analysis of this compound, a chiral GC method would likely be the preferred approach due to the compound's volatility. The development of such a method would involve screening various commercially available chiral GC columns. Cyclodextrin-based CSPs are particularly effective for the separation of alcohol enantiomers. gcms.cz The separation can often be enhanced by derivatizing the alcohol to an ester, such as an acetate, which can improve the interaction with the CSP and the chromatographic resolution.

While a specific, validated chiral GC or HPLC method for this compound is not prominently reported, the general approach to developing such a method is well-established. The table below outlines typical parameters that would be optimized during method development.

Parameter Chiral GC Chiral HPLC
Chiral Stationary Phase Cyclodextrin derivatives (e.g., β- or γ-cyclodextrin)Polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives)
Mobile Phase/Carrier Gas Inert gas (e.g., Helium, Nitrogen)Normal phase (e.g., Hexane/Isopropanol) or Reversed-phase (e.g., Acetonitrile/Water)
Temperature Program Optimized temperature ramp for good resolution and peak shape.Isocratic or gradient elution at a controlled temperature.
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)UV Detector or Mass Spectrometer (MS)

A study on the enantiomers of 1,2-propanediol and 1,3-butanediol (B41344) utilized gas chromatography-mass spectrometry after derivatization, demonstrating the feasibility of this approach for similar small, chiral diols. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereoisomer Differentiation

NMR spectroscopy can also be employed to assess the enantiomeric purity of this compound. While enantiomers are indistinguishable in a standard achiral NMR solvent, their signals can be resolved by using a chiral solvating agent (CSA) or a chiral lanthanide shift reagent (LSR). These reagents form transient diastereomeric complexes with the enantiomers, leading to separate signals for the (S) and (R) forms in the NMR spectrum. The relative integration of these signals provides a direct measure of the enantiomeric excess.

Alternatively, as discussed in the context of absolute configuration determination, derivatization with a chiral agent to form stable diastereomers will also result in distinct NMR spectra for each stereoisomer. The relative peak areas of the diastereomers can be used to quantify the enantiomeric composition of the original alcohol. For example, the protons on the carbon bearing the hydroxyl group (C2) in the diastereomeric esters would likely exhibit different chemical shifts, allowing for their quantification.

Conformational Analysis of this compound in Solution and Gas Phase

The three-dimensional arrangement of atoms in a molecule, known as its conformation, can significantly influence its physical properties and chemical reactivity. For a chiral molecule like this compound, understanding its conformational preferences is crucial for predicting its behavior in different environments. The presence of both a hydroxyl and a methoxy (B1213986) group allows for the possibility of intramolecular hydrogen bonding, which can play a dominant role in determining the most stable conformers.

Experimental Probing of Conformer Populations

For molecules containing hydroxyl and ether functionalities, the key factor governing conformational preference is often the formation of an intramolecular hydrogen bond between the hydroxyl proton and the ether oxygen. This interaction leads to a cyclic-like arrangement that stabilizes the molecule. In the case of this compound, rotation around the C2-C3 bond is critical. The most stable conformers are expected to be those where the hydroxyl and methoxy groups are oriented to facilitate this intramolecular hydrogen bond.

Based on analogous systems, it is predicted that the conformer populations of this compound will be dominated by structures that allow for a five-membered ring-like structure through a O-H···O hydrogen bond. The relative populations of different staggered conformers (anti and gauche) would be influenced by the interplay between this hydrogen bonding and steric hindrance between the methyl and methoxyethyl groups.

The population of these conformers can be estimated using the Boltzmann distribution, which relates the population ratio to the difference in Gibbs free energy (ΔG) between the conformers. While precise experimental energy differences for this compound are not available, computational chemistry methods can provide reliable estimates.

Table 1: Predicted Major Conformers of this compound and Factors Influencing Their Stability

ConformerDihedral Angle (H-O-C2-C3)Key Stabilizing/Destabilizing InteractionsPredicted Relative Population
Gauche 1~60°Intramolecular H-bond (stabilizing), Gauche interaction between methyl and methoxyethyl group (destabilizing)High
Gauche 2~300°Intramolecular H-bond (stabilizing), Gauche interaction between methyl and methoxyethyl group (destabilizing)High
Anti~180°No intramolecular H-bond, Less steric hindranceLow

Note: The table is based on theoretical predictions for similar alkoxy alcohols and has not been experimentally verified for this compound.

Influence of Conformational Preferences on Reactivity and Selectivity

The conformational preferences of a chiral molecule can have a profound impact on the stereochemical outcome of its reactions. wikipedia.org This principle, known as stereoselectivity, arises because the different conformers can exhibit different reactivities, and the transition states leading to different stereoisomeric products will have different energies. wikipedia.org

For this compound, the predominance of conformers stabilized by intramolecular hydrogen bonding means that the hydroxyl group is relatively fixed in space. This pre-organization can influence the approach of reagents to the chiral center at C2.

In reactions involving the hydroxyl group, such as esterification or etherification, the accessibility of the hydroxyl proton and the oxygen lone pairs will be dictated by the preferred conformation. For instance, a reagent approaching the hydroxyl group may experience steric hindrance from the adjacent methyl or methoxyethyl group, depending on the rotational state around the C2-C3 bond.

The presence of the intramolecular hydrogen bond can also affect the acidity of the hydroxyl proton and the nucleophilicity of the oxygen atom. By engaging in a hydrogen bond, the electron density around the oxygen is slightly altered, which can modulate its reactivity.

Table 2: Hypothetical Influence of Conformation on the Stereoselectivity of a Reaction at the C2-OH Group

Reacting ConformerSteric Hindrance to Reagent ApproachTransition State EnergyPredicted Product
Gauche (H-bonded)Moderate to High (depending on reagent size and trajectory)HigherMinor Diastereomer
Anti (Non-H-bonded)LowerLowerMajor Diastereomer

Note: This table presents a simplified, hypothetical scenario to illustrate the principles of conformationally controlled stereoselectivity. The actual outcome would depend on the specific reaction conditions and reagents.

Computational and Theoretical Chemistry Studies of 2s 4 Methoxybutan 2 Ol

Molecular Modeling and Conformational Landscape Exploration of (2S)-4-methoxybutan-2-ol

A thorough investigation in this area would involve a systematic search for the different spatial arrangements (conformers) of the molecule and their relative energies.

Electronic Structure and Reactivity Predictions for this compound

Understanding the electronic makeup of a molecule is key to predicting its chemical behavior.

Simulation of Spectroscopic Properties of this compound

Computational methods are frequently used to simulate various types of spectra, which can then be compared with experimental data to confirm the molecule's structure. Common simulated spectra include Nuclear Magnetic Resonance (NMR), Infrared (IR), and Vibrational Circular Dichroism (VCD). A literature search did not yield any studies that present simulated spectroscopic data for this compound.

Predicted NMR Chemical Shifts and Coupling Constants

No specific studies providing predicted 1H and 13C NMR chemical shifts and coupling constants for this compound were found.

Theoretical Circular Dichroism (CD) Spectra and Vibrational Frequencies

No published research detailing the theoretical calculation of the CD spectrum or vibrational frequencies for this compound could be located.

Computational Mechanistic Insights for this compound Synthesis and Reactions

Transition State Characterization and Reaction Pathway Elucidation

There is no available literature on the computational characterization of transition states or the elucidation of reaction pathways specifically for the synthesis or reactions of this compound.

Computational Design of Catalysts for Enantioselective Processes

While the computational design of catalysts for enantioselective synthesis is a broad and active area of research, no studies were found that specifically focus on the design of catalysts for the synthesis of this compound.

Future Directions and Emerging Research Avenues for 2s 4 Methoxybutan 2 Ol

Development of Novel and Sustainable Enantioselective Synthetic Methods

The demand for enantiomerically pure compounds in the pharmaceutical and fine chemical industries necessitates the development of efficient and environmentally benign synthetic routes. nih.gov Future research on (2S)-4-methoxybutan-2-ol will likely focus on moving beyond traditional chemical methods towards greener, more sustainable alternatives.

Key areas of development include:

Biocatalysis : The use of enzymes, particularly alcohol dehydrogenases (ADHs), offers a highly selective and sustainable route to chiral alcohols. rsc.org Research will focus on identifying or engineering novel ADHs with high specificity for the precursor ketone, 4-methoxybutan-2-one. This biocatalytic reduction operates under mild conditions, typically in aqueous media, and can achieve exceptional enantioselectivity. nih.gov The substrate-coupled cofactor regeneration systems are pivotal in making these processes economically viable for industrial-scale synthesis. rsc.org

Dynamic Kinetic Resolution (DKR) : This powerful technique combines the enzymatic resolution of a racemic alcohol with an in-situ racemization of the slower-reacting enantiomer, theoretically enabling a 100% yield of the desired (S)-enantiomer. mdpi.com Future work could involve developing compatible chemo- and biocatalyst systems for the DKR of racemic 4-methoxybutan-2-ol. encyclopedia.pub The challenge lies in finding a robust racemization catalyst that functions under conditions compatible with the resolving enzyme.

Asymmetric Hydrogenation : Transition metal complexes with chiral ligands are highly effective for the asymmetric hydrogenation of ketones. Continued development of novel catalysts with higher turnover numbers and selectivities, particularly those using earth-abundant metals, presents a promising avenue for the large-scale synthesis of this compound.

Table 1: Comparison of Sustainable Enantioselective Synthetic Strategies
MethodCore PrincipleKey AdvantagesResearch Focus for this compound
Biocatalysis (ADH)Enzymatic reduction of a prochiral ketone.High enantioselectivity (>99% ee), mild reaction conditions, green solvent (water), reduced waste. nih.govnih.govScreening for or engineering specific ADHs; optimizing cofactor regeneration. rsc.org
Dynamic Kinetic Resolution (DKR)Coupling enzymatic resolution with in-situ racemization of the unwanted enantiomer.Theoretical 100% yield of a single enantiomer from a racemate.Development of compatible enzyme-metal catalyst pairs; process optimization. mdpi.com
Asymmetric HydrogenationReduction of a ketone using H₂ and a chiral metal catalyst.High efficiency, scalability, and applicability to a wide range of substrates. Design of new ligands and catalysts for improved selectivity and activity.

Exploration of Bio-orthogonal Reactions for this compound

Bio-orthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.org These reactions typically involve pairs of mutually reactive functional groups not found in nature, such as azides and alkynes. nih.govspringernature.com For a molecule like this compound to be used in this context, it must first be functionalized with a "chemical reporter" group.

Future research could explore the derivatization of this compound to incorporate bio-orthogonal handles. The secondary alcohol is the most viable site for such modification. Potential strategies include:

Conversion of the hydroxyl group to an azide, which can then participate in copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC) reactions. researchgate.net

Etherification with a propargyl group to introduce a terminal alkyne for "click chemistry."

Installation of a strained alkene or alkyne, such as a cyclooctyne, for copper-free click reactions or tetrazine ligations. nih.gov

Once functionalized, these derivatives of this compound could be used as chiral probes or building blocks in chemical biology to study cellular processes or to construct complex biomolecular conjugates.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from batch to continuous-flow manufacturing offers significant advantages in terms of safety, efficiency, and process control. encyclopedia.pub The synthesis of this compound is an ideal candidate for integration with these modern platforms.

Flow Chemistry : Performing enantioselective reactions in continuous-flow reactors allows for precise control over reaction time, temperature, and mixing, often leading to higher yields and selectivities. nih.gov For biocatalytic reductions, enzymes can be immobilized in packed-bed reactors, which simplifies product purification and allows for catalyst reuse, thereby improving process economics. nih.gov Chemoenzymatic cascade reactions, such as DKR, can also be streamlined in multi-reactor flow setups. encyclopedia.pubresearchgate.net

Automated Synthesis : Robotic platforms can be used for high-throughput screening and optimization of reaction conditions. nih.gov By systematically varying catalysts, solvents, and temperatures, an automated system can rapidly identify the optimal parameters for the synthesis of this compound. The integration of large language models (LLMs) and Bayesian optimization with these platforms is an emerging area that could accelerate the discovery of novel and efficient synthetic routes. nih.gov

Table 2: Advantages of Flow Chemistry for Chiral Alcohol Synthesis
AdvantageDescriptionRelevance to this compound Synthesis
Enhanced Process ControlPrecise control over temperature, pressure, and residence time. nih.govImproves selectivity and yield, minimizing byproduct formation.
Improved SafetySmall reactor volumes minimize risks associated with hazardous reagents or exothermic reactions.Enables the use of a wider range of reaction conditions.
Facilitated AutomationAmenable to integration with automated pumps, reactors, and in-line analytics. nih.govAllows for rapid optimization and unattended operation.
Catalyst ImmobilizationHeterogeneous catalysts or immobilized enzymes can be used in packed-bed reactors. nih.govSimplifies purification and allows for continuous reuse of expensive catalysts.

Expanded Role in Materials Science and Polymer Chemistry

The unique combination of a chiral center, a reactive hydroxyl group, and a methoxy (B1213986) ether functionality makes this compound an attractive monomer for the synthesis of novel functional polymers.

Chiral Polymers : The hydroxyl group can serve as a point for polymerization, for example, through esterification or etherification reactions, to create chiral polyesters or polyethers. The presence of the chiral center in each repeating unit can impart unique chiroptical properties to the bulk material, making it suitable for applications such as chiral stationary phases for chromatography or as materials for optical devices.

Functionalized Polymers : The methoxy group can influence the polymer's physical properties, such as solubility and thermal characteristics. Lignin, a natural polymer rich in methoxy groups, is known for its unique properties and potential for functionalization. mdpi.com Similarly, polymers derived from this compound could be designed to have specific solubility profiles or to interact with other molecules in a controlled manner. For instance, its incorporation into smart polymers, like poly(2-oxazoline)s, could be used to tune properties like the lower critical solution temperature (LCST) for stimuli-responsive materials. nih.gov

Advanced Analytical Techniques for Real-time Monitoring of this compound Reactions

The accurate and rapid determination of enantiomeric purity is crucial for the development and control of any enantioselective synthesis. wikipedia.org While chiral chromatography (HPLC, GC, SFC) is the gold standard, it is often performed offline. chromatographyonline.com Future research will benefit from the implementation of advanced analytical techniques capable of real-time, in-situ monitoring.

In-situ Spectroscopy : Techniques like ReactIR (FTIR spectroscopy) can monitor the concentration of reactants and products in real-time, providing valuable kinetic data for reaction optimization.

Mass Spectrometry (MS) : Modern MS-based methods, including those coupled with ion mobility spectrometry (IM-MS), are being developed for the rapid analysis of chirality. nih.govacs.org These techniques can provide near-instantaneous feedback on both conversion and enantioselectivity, making them ideal for integration with high-throughput screening and continuous-flow platforms.

Dynamic Chromatography : Methods such as dynamic HPLC can be used not only to separate enantiomers but also to study the kinetics of their interconversion, which is essential for understanding and optimizing DKR processes. rsc.org

Table 3: Advanced Analytical Techniques for Chiral Synthesis Monitoring
TechniquePrincipleApplication in this compound Synthesis
Chiral Chromatography (HPLC, GC, SFC)Differential interaction of enantiomers with a chiral stationary phase. wikipedia.orgStandard method for accurate determination of enantiomeric excess (ee).
In-situ FTIR (ReactIR)Real-time monitoring of vibrational bands of functional groups.Provides kinetic data on the consumption of starting material and formation of product.
Ion Mobility-Mass Spectrometry (IM-MS)Separation of ions based on size, shape, and charge, followed by mass analysis. nih.govUltra-high-throughput screening of reaction conditions for enantioselectivity. nih.gov
Dynamic ChromatographyChromatographic analysis of species that interconvert on the timescale of the separation. rsc.orgKinetic analysis of racemization for DKR optimization.

Q & A

Q. What synthetic methodologies are recommended for preparing (2S)-4-methoxybutan-2-ol with high enantiomeric purity?

  • Methodological Answer : The enantioselective synthesis of this compound can be achieved via asymmetric reduction of a ketone precursor (e.g., 4-methoxybutan-2-one) using chiral catalysts. For example:
  • Corey-Bakshi-Shibata (CBS) reduction : Employ a proline-derived oxazaborolidine catalyst to reduce the ketone, achieving high enantiomeric excess (ee) .
  • Enzymatic reduction : Use ketoreductases (e.g., KREDs) in aqueous or biphasic systems, which often provide >99% ee under optimized pH and temperature conditions.
    Post-synthesis, chiral HPLC (e.g., with a Chiralpak® AD-H column) or polarimetry should confirm enantiopurity .

Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?

  • Methodological Answer :
  • NMR spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the methoxy group (δ3.3\delta \sim3.3 ppm for OCH3_3) and stereochemistry at C2 (split signals due to chiral center).
  • Chiral chromatography : Utilize HPLC with a chiral stationary phase (e.g., cellulose-based columns) to resolve enantiomers and quantify ee .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (C6H14O2C_6H_{14}O_2, exact mass 118.0994) and fragmentation patterns.

Q. How can common impurities in synthesized this compound be identified and resolved?

  • Methodological Answer :
  • GC-MS or LC-MS : Detect byproducts such as diastereomers or unreacted ketone precursors. For example, residual 4-methoxybutan-2-one may co-elute at ~3.5 min on a DB-5MS column .
  • Purification : Employ fractional distillation (bp ~140–150°C, based on analog data ) or silica gel chromatography (hexane/ethyl acetate gradient) to isolate the target compound.

Advanced Research Questions

Q. How does the stereochemistry at C2 influence the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : The (2S)-configuration sterically hinders nucleophilic attack at the adjacent carbon. For example:
  • Comparative kinetic studies : React (2S)- and (2R)-isomers with tosyl chloride in anhydrous THF. Monitor reaction rates via 1H^1H-NMR; the (2S)-isomer shows slower tosylate formation due to increased steric hindrance .
  • DFT calculations : Model transition states to quantify energy barriers, revealing how methoxy group orientation affects reactivity.

Q. What are the stability profiles of this compound under varying storage and reaction conditions?

  • Methodological Answer :
  • Thermal stability : Conduct thermogravimetric analysis (TGA) to assess decomposition thresholds (degradation onset ~150°C, inferred from analogs ).
  • Oxidative stability : Expose the compound to O2_2 or peroxides in DMSO; monitor via FTIR for carbonyl formation (C=O stretch ~1700 cm1^{-1}).
  • Storage recommendations : Store at –20°C under argon to prevent racemization or oxidation, as suggested for similar chiral alcohols .

Q. How can this compound be integrated as a chiral building block in multi-step syntheses of bioactive molecules?

  • Methodological Answer :
  • Case study : Use the compound to synthesize β-blocker analogs. For example:

Etherification : React with epichlorohydrin under basic conditions to form an epoxide intermediate.

Ring-opening : Treat with amines (e.g., isopropylamine) to yield chiral β-amino alcohols.
Chiral HPLC confirms retention of configuration (>98% ee) .

  • Directed functionalization : Leverage the hydroxyl group for Mitsunobu reactions (e.g., with phthalimide to introduce nitrogen functionalities) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S)-4-methoxybutan-2-ol
Reactant of Route 2
(2S)-4-methoxybutan-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.